molecular formula C23H23FN2O5S2 B2877843 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 896328-14-6

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No. B2877843
CAS RN: 896328-14-6
M. Wt: 490.56
InChI Key: FCNYBKCJTYSXPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a thienyl group, and a methoxyphenyl group, all attached to an ethanediamide backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, thienyl, and methoxyphenyl groups would likely have a significant impact on the compound’s overall structure .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Researchers have developed new sulfonated side-chain grafting units containing sulfonic acid groups, which were synthesized using sulfonated 4-fluorobenzophenone and other derivatives. These units were used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers through copolymerization processes involving poly(arylene ether sulfone) containing a methoxy group. These comb-shaped sulfonated polymers exhibited good properties as polyelectrolyte membrane materials, showing high proton conductivity, which is crucial for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Fluorosulfonyl-containing Compounds

Research into fluorosulfonyl-containing heterocyclic compounds revealed that certain sulfotrioxidizing agents could lead to the formation of corresponding β-sulfones when reacted with various olefins. These studies contribute to the understanding of sulfone chemistry and its potential applications in synthesizing novel compounds (Sokol'skii, Pavlov, Agafonov, & Knunyants, 1973).

Schiff Bases and Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of thiophene and their evaluation for antimicrobial activity represents another area of scientific exploration. These compounds were synthesized via multi-step reactions and showed promising antimicrobial properties, highlighting the potential for developing new antibacterial and antifungal agents (Puthran et al., 2019).

Biotransformation of Environmental Contaminants

A comprehensive review of the environmental biodegradability of perfluoroalkyl acid (PFAA) precursors highlighted the significance of understanding the environmental fate and effects of these compounds. This research is crucial for evaluating the potential hazards of PFAA precursors and their connection with persistent environmental pollutants (Zhang et al., 2020).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNYBKCJTYSXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

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